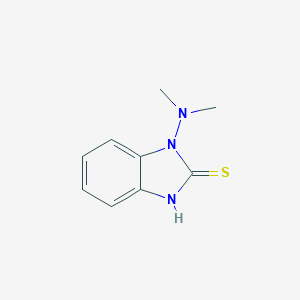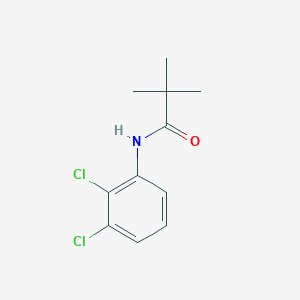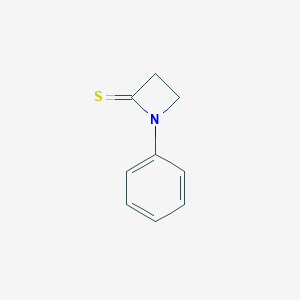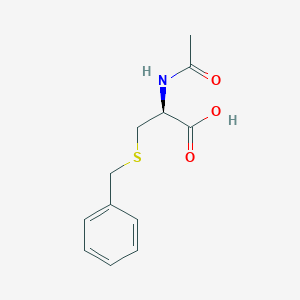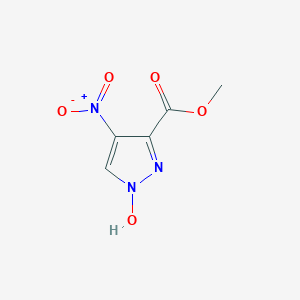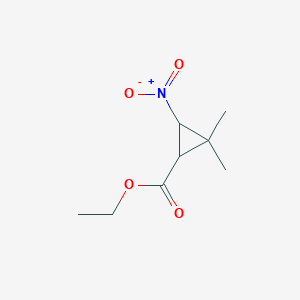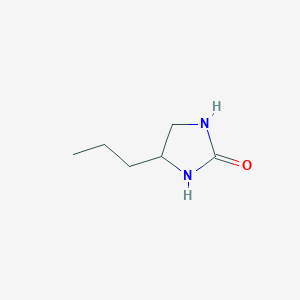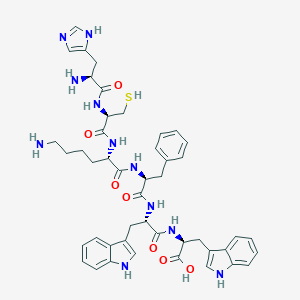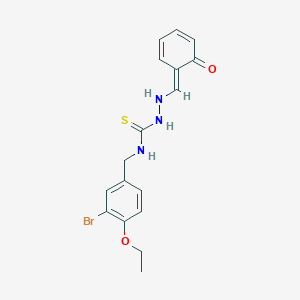
N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in medicinal chemistry. This compound has been extensively studied for its unique properties and potential benefits in the field of drug discovery.
Mechanism of Action
The mechanism of action of N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on improving the solubility of this compound in water, which could make it more useful in certain experimental settings. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide involves the reaction of 3-bromo-4-ethoxybenzaldehyde with 2-hydroxybenzaldehyde in the presence of hydrazine hydrate and carbon disulfide. The resulting product is a yellow crystalline solid with a melting point of 222-224°C.
Scientific Research Applications
N-((3-Bromo-4-ethoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Properties
| 186453-56-5 | |
Molecular Formula |
C17H18BrN3O2S |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-[(3-bromo-4-ethoxyphenyl)methyl]-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
InChI |
InChI=1S/C17H18BrN3O2S/c1-2-23-16-8-7-12(9-14(16)18)10-19-17(24)21-20-11-13-5-3-4-6-15(13)22/h3-9,11,20H,2,10H2,1H3,(H2,19,21,24)/b13-11+ |
InChI Key |
VVUDLAWKZUCMGM-ACCUITESSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O)Br |
SMILES |
CCOC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)Br |
synonyms |
Hydrazinecarbothioamide, N-((3-bromo-4-ethoxyphenyl)methyl)-2-((2-hydr oxyphenyl)methylene)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



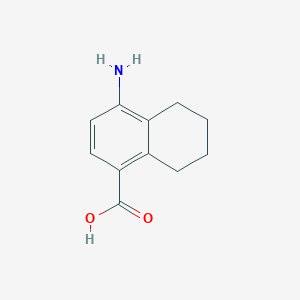
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)

![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
